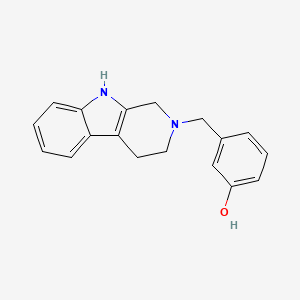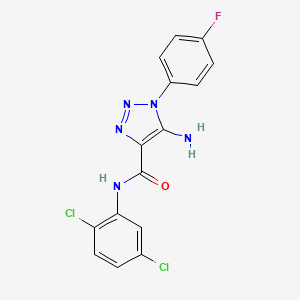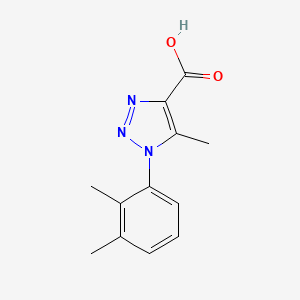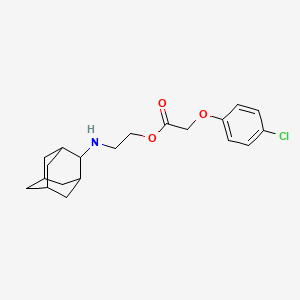
3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol, also known as harmalol, is a naturally occurring beta-carboline alkaloid found in various plant species. Harmalol has been the subject of scientific research due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Mécanisme D'action
Harmalol exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase (MAO) and cyclooxygenase (COX), which are involved in the regulation of inflammation and neurotransmitter function. Harmalol also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
Harmalol has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. It has also been shown to modulate the activity of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood, behavior, and cognition. Harmalol has also been shown to have neuroprotective effects, protecting neurons from oxidative damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Harmalol has several advantages for lab experiments, including its availability and relatively low cost. It can be synthesized using various methods, making it accessible to researchers. However, 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for research on 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol. One area of interest is the development of 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol's potential as an anticancer agent, particularly in the treatment of breast cancer. Further research is also needed to fully understand the mechanisms of action of 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol and its potential therapeutic applications.
Méthodes De Synthèse
Harmalol can be synthesized through several methods, including extraction from plant sources, chemical synthesis, and biotransformation. One common method involves the extraction of harmine from Peganum harmala seeds, followed by reduction to harmaline and subsequent methylation to form 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol.
Applications De Recherche Scientifique
Harmalol has been the subject of several scientific studies due to its potential therapeutic properties. Research has shown that 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol exhibits anti-inflammatory, antioxidant, and anticancer effects, making it a promising candidate for the development of new drugs and therapies. Harmalol has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c21-14-5-3-4-13(10-14)11-20-9-8-16-15-6-1-2-7-17(15)19-18(16)12-20/h1-7,10,19,21H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSDSINLLWFLIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3,4,9-Tetrahydropyrido[3,4-b]indol-2-ylmethyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5218533.png)
![2-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5218537.png)
![N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5218548.png)



![N-(3,4-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5218565.png)
![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5218572.png)


![2-[(4-methylphenyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5218606.png)
![2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5218615.png)
![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B5218616.png)
![2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218624.png)